

Comparative Spectroscopic Analysis of Substituted 2-Hydrazinobenzoxazoles: A Guide for Researchers

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Compound of Interest

Compound Name: *2-Hydrazino-1,3-benzoxazole*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of substituted 2-hydrazinobenzoxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. The data presented herein, including detailed experimental protocols and spectral data summaries, serves as a valuable resource for the characterization and development of new benzoxazole-based therapeutic agents.

Substituted 2-hydrazinobenzoxazoles are versatile scaffolds in the synthesis of a wide range of derivatives with potential biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for elucidating the structures and electronic characteristics of these molecules. This guide synthesizes data from various studies to offer a comparative overview.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic analyses cited in this guide.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrophotometer, such as a Shimadzu FTIR spectrophotometer.^{[1][2]} Samples are prepared as KBr pellets.^[1]

The spectra are recorded in the 4000-400 cm^{-1} range. This technique is used to identify the presence of specific functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra are recorded on spectrometers such as a Bruker spectrometer operating at 400 MHz or 700 MHz. [2][3] Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3) are common solvents for sample preparation.[2][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[5]

Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight and fragmentation pattern of the synthesized compounds.[1] The molecular ion peak (M^+) provides information about the molecular weight of the compound.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol, to a concentration of around 0.2 mg/mL.[7] The spectrophotometer is scanned over a range of wavelengths, typically from 290 to 400 nm, to determine the maximum absorption wavelength (λ_{max}).[7][8]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-hydrazinobenzoxazoles and some of its derivatives, compiled from various research articles.

Table 1: Infrared (IR) Spectral Data of Substituted 2-Hydrazinobenzoxazoles and Related Compounds

Compound	Key IR Absorption Bands (cm ⁻¹)	Reference
2-Hydrazinobenzoxazole	NH: 3209, C=N: 1593	[6]
2-(2-(Benzo[d][1][6]dioxol-5-ylmethylene)hydrazinyl)benzoxazole	NH: 3209, C=N: 1593	[6]
2-(2-(Benzoxazol-2-yl)hydrazone)-1H-indene-1,3(2H)-dione	NH: 3163, C=O: 1716, 1680, C=N: 1630	[6]
N'-(2-Aminobenzoxazole-5-carbonyl)-4-methylbenzenesulfonohydrazide	-	[1]
N'-(2-Aminobenzoxazole-5-carbonyl)-benzenesulfonohydrazide	-	[1]

Table 2: ¹H NMR Spectral Data of Substituted 2-Hydrazinobenzoxazoles and Related Compounds

Compound	Key ^1H NMR Chemical Shifts (δ , ppm)	Solvent	Reference
2-(2-(Benzo[d][1] [6]dioxol-5- ylmethylene)hydrazinyl) benzoxazole	10.85 (s, 1H, NH), 8.15 (s, 1H, CH=N), 7.10-7.70 (m, 7H, Ar- H), 5.80 (s, 2H, O- CH ₂ -O)	Not Specified	[6]
(E/Z)-2- (Benzo[d]oxazol-2- ylthio)-N'-(2- oxoindolin-3- ylidene)acetohydrazide	11.66 (bs, 0.7H, NH- Hydrazide), 11.48 (bs, 0.3H, NH-Hydrazide), 10.87 (bs, 1H, NH- Indole), 8.17 (d, J = 7.3 Hz, 1H, Ar-H), 7.68-7.65 (d, J = 7.0, 1H, Ar-H), 7.65-7.58 (m, 1H, Ar-H), 7.47- 7.38 (m, 1H, Ar-H), 7.37-7.30 (m, 2H, Ar- H), 7.17-7.03 (m, 1H, Ar-H), 6.92 (d, J = 7.6 Hz, 1H, Ar-H), 4.82 (s, 1.4H, -CH ₂ -), 4.58 (s, 0.6H, -CH ₂ -)	DMSO-d ₆	[3]
(E/Z)-2- (Benzo[d]oxazol-2- ylthio)-N'-(5-nitro-2- oxoindolin-3- ylidene)acetohydrazide	12.56 (bs, 0.37H, NH- Hydrazide), 12.40 (bs, 0.63H, NH- Hydrazide), 11.92 (bs, 0.37H, NH-Indole), 11.56 (bs, 0.63H, NH- Indole), 9.16 (s, 0.63H, Ar-H), 8.48- 8.28 (m, 1.37H, Ar-H), 7.70-7.60 (m, 2H, Ar- H), 7.37-7.30 (m, 2H, Ar-H), 7.18-7.10 (m,	DMSO-d ₆	[3]

1H, Ar-H), 4.91 (s,
0.74H, -CH₂-), 4.83 (s,
1.26H, -CH₂-)

13.52 (bs, 0.42H, NH-
Hydrazide), 12.79 (bs,
0.58H, NH-
Hydrazide), 11.15 (bs,
0.58H, NH-Indole),
11.08 (bs, 0.42H, NH-
(E/Z)-2-
(Benzo[d]oxazol-2-
ylthio)-N'-(5-methoxy-
2-oxoindolin-3-
ylidene)acetohydrazid
e
Indole), 7.83 (s,
0.58H, Ar-H), 7.70–
7.61 (m, 2H, Ar-H),
7.37–7.30 (m, 2H, Ar-
H), 7.20 (s, 0.42H, Ar-
H), 7.11–6.95 (m, 1H,
Ar-H), 6.92–6.82 (m,
1H, Ar-H), 4.85 (s,
1.16H, -CH₂-), 4.42 (s,
0.84H, -CH₂-), 3.80 (s,
1.26H, -OCH₃), 3.78
(s, 1.74H, -OCH₃)

DMSO-d₆ [3]

Table 3: Mass Spectrometry (MS) Data of Substituted 2-Hydrazinobenzoxazoles and Related Compounds

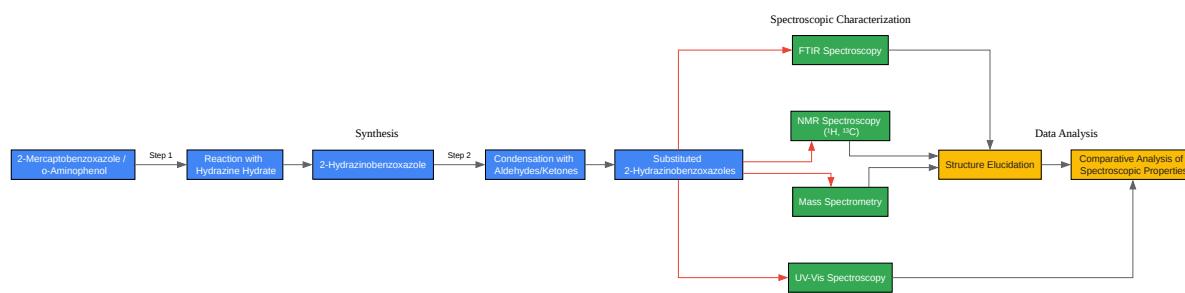
Compound	Molecular Ion Peak (m/z)	Reference
2-(2-(Benzoxazol-2-yl)hydrazone)-1H-indene-1,3(2H)-dione	291	[6]
N'-(2-Aminobenzoxazole-5-carbonyl)-4-methylbenzenesulfonohydrazide	-	[1]
N'-(2-Aminobenzoxazole-5-carbonyl)-benzenesulfonohydrazide	-	[1]

Table 4: UV-Visible (UV-Vis) Spectral Data of Substituted Benzoxazoles

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ_{max} , $\text{M}^{-1}\text{cm}^{-1}$)	Solvent	Reference
2-(4'-Amino-2'-hydroxyphenyl)benzoxazole	336	1.83×10^4	Ethanol	[8]
2-(5'-Amino-2'-hydroxyphenyl)benzoxazole	374	5.30×10^4	Ethanol	[8]
Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole derivative	339	1.69×10^5	Ethanol	[8]

Visualizing the Workflow

The general workflow for the synthesis and characterization of substituted 2-hydrazinobenzoxazoles can be visualized as a logical progression of steps.



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Caption: General workflow for the synthesis and spectroscopic characterization of substituted 2-hydrazinobenzoxazoles.

This guide provides a foundational comparison of spectroscopic data for substituted 2-hydrazinobenzoxazoles. Researchers are encouraged to consult the primary literature for more in-depth information on specific derivatives and their biological applications. The provided data and protocols aim to facilitate the efficient characterization and development of new compounds in this promising class.

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